Cas no 1041602-29-2 (N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine)

N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 化学的及び物理的性質
名前と識別子
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- N-benzyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
- N-BENZYL-3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE
- N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine
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- インチ: 1S/C13H10ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)18-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,18,19)
- InChIKey: RZYQFEKQMSHUKO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=CN=C1NCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 286.048
- どういたいしつりょう: 286.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N046045-250mg |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
1041602-29-2 | 250mg |
$ 375.00 | 2022-06-03 | ||
Matrix Scientific | 053384-2.500g |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
1041602-29-2 | 2.500g |
$720.00 | 2021-06-27 | ||
TRC | N046045-125mg |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
1041602-29-2 | 125mg |
$ 230.00 | 2022-06-03 | ||
Matrix Scientific | 053384-500mg |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine |
1041602-29-2 | 500mg |
$237.00 | 2021-06-27 |
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamineに関する追加情報
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (CAS No. 1041602-29-2): A Comprehensive Overview
N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, also known by its CAS registry number 1041602-29-2, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a benzyl group, a chlorine atom, and a trifluoromethyl group. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical synthesis applications.
The synthesis of N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine typically involves multi-step processes that leverage advanced organic chemistry techniques. Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions to efficiently construct the pyridine core. For instance, researchers have employed the Suzuki-Miyaura coupling reaction to introduce the trifluoromethyl group at the 5-position of the pyridine ring, while maintaining the integrity of other substituents. This approach not only enhances the yield but also ensures high purity, which is critical for downstream applications.
One of the most notable features of CAS 1041602-29-2 is its versatility in chemical transformations. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly influences the reactivity of the molecule. Recent investigations have demonstrated that this compound can serve as an effective precursor for synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. For example, its use in constructing bioactive molecules has been reported in several high-profile journals, underscoring its importance in drug discovery efforts.
In addition to its role in synthetic chemistry, N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine has shown promise in materials science. Its ability to coordinate with metal ions has led to its exploration as a ligand in organometallic catalysis. A study published in 2023 revealed that this compound can act as a chelating agent, facilitating the formation of stable metal complexes with enhanced catalytic activity. These findings have opened new avenues for its application in asymmetric catalysis and industrial chemical processes.
The electronic properties of CAS 1041602-29-2 also make it an attractive candidate for optoelectronic materials. Researchers have recently explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. By incorporating this compound into conjugated systems, they have achieved improved charge transport properties and enhanced device performance. Such advancements highlight its potential impact on next-generation electronic devices.
In conclusion, N-Benzyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (CAS No. 1041602-29-2) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science applications, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to both academic and industrial sectors.
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